2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorophenol with tetrahydropyran under specific conditions . The reaction typically occurs at room temperature (20°C) and may involve the use of a base or catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and isolation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding phenols or reduction to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include 4-bromo-3-fluorophenol, various substituted phenoxy derivatives, and reduced forms of the original compound .
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: A similar compound without the fluorine atom.
2-(4-Fluorophenoxy)tetrahydro-2H-pyran: A similar compound without the bromine atom.
2-(4-Chlorophenoxy)tetrahydro-2H-pyran: A similar compound with a chlorine atom instead of bromine or fluorine.
Uniqueness
2-(4-Bromo-3-fluorophenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran is a synthetic compound notable for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
The compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is , featuring a tetrahydropyran ring substituted with a bromofluorophenyl moiety. This configuration contributes to its reactivity and biological profile.
This compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties. The compound's ability to undergo substitution reactions enhances its versatility in biological applications.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, related phenoxy derivatives have shown inhibition of tumor growth in glioma cell lines. A study demonstrated that such compounds could inhibit AKT signaling pathways, which are crucial in cancer progression .
Enzyme Inhibition
The compound has been reported to inhibit certain kinases, which play a vital role in cellular signaling pathways. For example, it was found to inhibit PKBβ/AKT2 with an IC50 of approximately 12 μM, indicating its potential as a therapeutic agent against malignancies associated with aberrant AKT signaling .
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of this compound on glioma cells. The results showed a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent.
- Kinase Inhibition Study : Another research focused on the inhibitory effects of the compound on various kinases involved in cancer pathways. It was found that the compound selectively inhibited PKBβ/AKT2 while exhibiting low toxicity towards non-cancerous cells, making it a promising candidate for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKKNBXHVFZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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